Cas no 2229459-58-7 (3-{3-(dimethylamino)methylphenyl}propane-1-thiol)

3-{3-(Dimethylamino)methylphenyl}propane-1-thiol is a sulfur-containing organic compound featuring a dimethylamino-substituted phenyl group and a terminal thiol functionality. This structure imparts versatility in applications such as organic synthesis, where the thiol group enables thiol-ene click chemistry or metal coordination, while the dimethylamino moiety offers potential for further functionalization or pH-responsive behavior. The compound’s balanced polarity and reactivity make it suitable for use in polymer modification, surface functionalization, or as a ligand in catalytic systems. Its well-defined molecular architecture ensures consistent performance in specialized chemical processes, particularly where precise control over reactivity and molecular interactions is required.
3-{3-(dimethylamino)methylphenyl}propane-1-thiol structure
2229459-58-7 structure
商品名:3-{3-(dimethylamino)methylphenyl}propane-1-thiol
CAS番号:2229459-58-7
MF:C12H19NS
メガワット:209.350961923599
CID:5804648
PubChem ID:165880893

3-{3-(dimethylamino)methylphenyl}propane-1-thiol 化学的及び物理的性質

名前と識別子

    • 3-{3-(dimethylamino)methylphenyl}propane-1-thiol
    • 2229459-58-7
    • 3-{3-[(dimethylamino)methyl]phenyl}propane-1-thiol
    • EN300-1777099
    • インチ: 1S/C12H19NS/c1-13(2)10-12-6-3-5-11(9-12)7-4-8-14/h3,5-6,9,14H,4,7-8,10H2,1-2H3
    • InChIKey: LMKVCTTTWONBCW-UHFFFAOYSA-N
    • ほほえんだ: SCCCC1C=CC=C(C=1)CN(C)C

計算された属性

  • せいみつぶんしりょう: 209.12382078g/mol
  • どういたいしつりょう: 209.12382078g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 4.2Ų

3-{3-(dimethylamino)methylphenyl}propane-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1777099-0.1g
3-{3-[(dimethylamino)methyl]phenyl}propane-1-thiol
2229459-58-7
0.1g
$1131.0 2023-09-20
Enamine
EN300-1777099-1g
3-{3-[(dimethylamino)methyl]phenyl}propane-1-thiol
2229459-58-7
1g
$1286.0 2023-09-20
Enamine
EN300-1777099-0.25g
3-{3-[(dimethylamino)methyl]phenyl}propane-1-thiol
2229459-58-7
0.25g
$1183.0 2023-09-20
Enamine
EN300-1777099-0.5g
3-{3-[(dimethylamino)methyl]phenyl}propane-1-thiol
2229459-58-7
0.5g
$1234.0 2023-09-20
Enamine
EN300-1777099-10g
3-{3-[(dimethylamino)methyl]phenyl}propane-1-thiol
2229459-58-7
10g
$5528.0 2023-09-20
Enamine
EN300-1777099-0.05g
3-{3-[(dimethylamino)methyl]phenyl}propane-1-thiol
2229459-58-7
0.05g
$1080.0 2023-09-20
Enamine
EN300-1777099-2.5g
3-{3-[(dimethylamino)methyl]phenyl}propane-1-thiol
2229459-58-7
2.5g
$2520.0 2023-09-20
Enamine
EN300-1777099-5g
3-{3-[(dimethylamino)methyl]phenyl}propane-1-thiol
2229459-58-7
5g
$3728.0 2023-09-20
Enamine
EN300-1777099-1.0g
3-{3-[(dimethylamino)methyl]phenyl}propane-1-thiol
2229459-58-7
1g
$0.0 2023-05-26

3-{3-(dimethylamino)methylphenyl}propane-1-thiol 関連文献

3-{3-(dimethylamino)methylphenyl}propane-1-thiolに関する追加情報

Introduction to 3-{3-(dimethylamino)methylphenyl}propane-1-thiol (CAS No: 2229459-58-7)

3-{3-(dimethylamino)methylphenyl}propane-1-thiol, identified by the Chemical Abstracts Service Number (CAS No) 2229459-58-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif combining a phenyl ring substituted with a dimethylamino group and a propane-1-thiol moiety, exhibits promising characteristics that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 3-{3-(dimethylamino)methylphenyl}propane-1-thiol consists of a benzene ring substituted at the 3-position with a propyl group that carries a thiol (-SH) functional group at the terminal carbon. Additionally, the propyl chain is further modified by the presence of a dimethylamino group (-N(CH₃)₂) attached to the middle carbon atom. This specific arrangement of functional groups imparts distinct chemical reactivity and potential biological activity, making it a compound of interest for medicinal chemists.

One of the most compelling aspects of 3-{3-(dimethylamino)methylphenyl}propane-1-thiol is its versatility as a synthetic building block. The thiol group is highly reactive and can participate in various chemical transformations, including nucleophilic substitution reactions, disulfide bond formation, and metal coordination, which are commonly employed in drug design and development. Furthermore, the dimethylamino group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability—critical factors for pharmacological efficacy.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both phenyl and thiol moieties. The phenyl ring is a ubiquitous structural element in many bioactive molecules, often contributing to binding affinity and specificity through hydrophobic interactions and π-stacking effects. The thiol group, on the other hand, has been recognized for its role in redox signaling and enzyme inhibition. The combination of these features in 3-{3-(dimethylamino)methylphenyl}propane-1-thiol suggests that it may exhibit multifaceted biological activities.

Current research endeavors are focusing on leveraging 3-{3-(dimethylamino)methylphenyl}propane-1-thiol as a precursor for designing novel small-molecule inhibitors targeting various biological pathways. For instance, studies have indicated that structurally related compounds with similar thiol-containing scaffolds have shown promise in modulating enzyme activities associated with inflammatory responses and cancer progression. The dimethylamino substituent may further enhance binding interactions by forming hydrogen bonds or participating in cation-π interactions with biological targets.

The synthesis of 3-{3-(dimethylamino)methylphenyl}propane-1-thiol involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies typically include Friedel-Crafts alkylation to introduce the propyl chain onto the phenyl ring, followed by nucleophilic substitution or reduction techniques to install the thiol functionality. The introduction of the dimethylamino group often necessitates protection-deprotection strategies to prevent unwanted side reactions.

From an industrial perspective, the production of 3-{3-(dimethylamino)methylphenyl}propane-1-thiol on an scales presents both challenges and opportunities. Efficient synthetic routes must be developed to meet demand while maintaining cost-effectiveness and environmental sustainability. Advances in catalytic methods and green chemistry principles are being explored to optimize these processes, reducing waste generation and energy consumption without compromising product quality.

The analytical characterization of 3-{3-(dimethylamino)methylphenyl}propane-1-thiol is another critical aspect ensuring its suitability for pharmaceutical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm molecular structure and assess purity. These analytical methods provide essential data for quality control purposes and support further biological evaluation.

Beyond its immediate synthetic utility, 3-{3-(dimethylamino)methylphenyl}propane-1-thiol represents an important case study in how structural modifications can influence molecular properties. By integrating functional groups such as dimethylamino and thiol into an aromatic framework, chemists can fine-tune physicochemical parameters like solubility, metabolic stability, and target interaction affinity. This underscores the importance of structural diversity in drug discovery efforts.

In conclusion, 3-{ 3-( dimethylaminomethylphenyl) propane-1-thiol (CAS No: 2229459-58-7) is a compelling organic compound with significant potential in pharmaceutical research and development. Its unique structural features offer opportunities for designing novel therapeutic agents targeting diverse diseases. As research progresses, this compound will likely continue to play a pivotal role in advancing our understanding of structure-function relationships in bioactive molecules.

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